molecular formula C9H13N3O4 B14647056 5'-Deoxycytidine CAS No. 55732-41-7

5'-Deoxycytidine

Número de catálogo: B14647056
Número CAS: 55732-41-7
Peso molecular: 227.22 g/mol
Clave InChI: HLPAJQITBMEOML-XVFCMESISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5'-Deoxycytidine is a deoxyribonucleoside that serves as a fundamental building block in DNA synthesis and nucleotide metabolism research. This compound is a core component of DNA, and its intracellular phosphorylation by deoxycytidine kinase converts it to deoxycytidine monophosphate (dCMP), a direct precursor in the DNA synthesis pathway . dCMP can be further metabolized to deoxyuridine monophosphate (dUMP) and deoxythymidine monophosphate (dTMP), placing this compound at a critical junction in the nucleotide biosynthesis network . Beyond its role as a DNA precursor, deoxycytidine and its analogs are of significant interest in epigenetic and cancer research. Notably, the analog 5-aza-2'-deoxycytidine (Decitabine) is a well-characterized inhibitor of DNA methyltransferase. When incorporated into DNA, it leads to the demethylation and reactivation of epigenetically silenced genes, such as tumor suppressor genes, demonstrating the critical role of deoxycytidine derivatives in developing cancer therapeutics . Furthermore, specific derivatives of deoxycytidine, including 5-(hydroxymethyl)-2'-deoxycytidine, 5-(formyl)-2'-deoxycytidine, and 5-(carboxyl)-2'-deoxycytidine, are intermediates in the active DNA demethylation pathway and are being investigated as potential non-invasive biomarkers for tumor diagnosis . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Propiedades

Número CAS

55732-41-7

Fórmula molecular

C9H13N3O4

Peso molecular

227.22 g/mol

Nombre IUPAC

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c1-4-6(13)7(14)8(16-4)12-3-2-5(10)11-9(12)15/h2-4,6-8,13-14H,1H3,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1

Clave InChI

HLPAJQITBMEOML-XVFCMESISA-N

SMILES isomérico

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

SMILES canónico

CC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxycytidine typically involves the modification of cytidine. One common method includes the use of boranophosphate modifications at the α-phosphate group in 2’-deoxycytidine 5’-triphosphate (dCTP). This method involves substitutions at the C-5 position of cytosine by alkyl groups (e.g., methyl, ethyl) to enhance nuclease resistance .

Industrial Production Methods: Industrial production of 5’-Deoxycytidine can be achieved through metabolic engineering of Escherichia coli strains. This involves the deletion of specific degradation enzymes and the enhancement of biosynthetic pathways to increase the yield of deoxycytidine. For instance, the deletion of enzymes in the salvage pathway and the branching pathway, combined with the overexpression of genes related to the biosynthetic pathway, can significantly improve production yields .

Aplicaciones Científicas De Investigación

5’-Deoxycytidine has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Comparative Analysis of 5-Substituted 2'-Deoxycytidine Derivatives

2.1 Structural and Mechanistic Differences
Compound Modification Type Mechanism of Action Key Applications
5-Aza-2'-deoxycytidine 5-aza (base) DNA methyltransferase (DNMT) inhibitor Cancer therapy, epigenetics
5-Iodo-2'-deoxycytidine 5-iodo (base) DNA/RNA incorporation, antiviral activity Antiviral research
5-Fluoro-2'-deoxycytidine 5-fluoro (base) DNA synthesis inhibition, p21 activation Oncology, apoptosis studies
5'-Fluoro-2'-deoxycytidine 5'-fluoro (sugar) Unknown (apoptosis modulation) Under investigation
5-Hydroxymethyl-2'-deoxycytidine 5-HM (base) Epigenetic marker (DNA demethylation) DNA modification research
5-Aza-2'-Deoxycytidine (Decitabine)
  • Cell Viability : Reduces SW480 colon cancer cell viability dose-dependently (IC50: 5–20 µM), with significant inhibition at 48 hours .
  • Apoptosis : Induces apoptosis in SW480 cells, but weaker than histone deacetylase inhibitors (HDACi) like trichostatin A (TSA) .
  • Gene Regulation : Reactivates tumor suppressor genes (e.g., p16, p21) via DNA demethylation and suppresses DNMT1 expression .
  • Clinical Use : FDA-approved for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .
5-Fluoro-2'-Deoxycytidine
  • Apoptosis : Activates p21WAF1 in bladder cancer cells, inducing apoptosis through mitochondrial pathways .
  • Comparison : Less potent than HDACi (e.g., sodium butyrate) in Hep3B liver cancer models .
5-Iodo-2'-Deoxycytidine
  • Metabolism : Phosphorylated by deoxycytidine kinase for incorporation into DNA/RNA, disrupting replication .
5-Hydroxymethyl-2'-Deoxycytidine
  • Role in Epigenetics : Serves as an intermediate in DNA demethylation pathways; synthesized for epigenetic research .

Key Research Findings and Clinical Implications

  • Decitabine vs. HDAC Inhibitors : In SW480 cells, decitabine (2.5 µM) induced 20–30% apoptosis at 48 hours, whereas TSA (1.5 µM) achieved >50% apoptosis .
  • Combination Therapies : Decitabine synergizes with TSA to upregulate p16INK4a and p15INK4b in Caco-2 colon cancer cells, enhancing growth arrest .
  • Resistance Mechanisms : Deoxycytidine kinase deficiency reduces phosphorylation of analogs like 5-fluoro-2'-deoxycytidine, limiting efficacy .

Q & A

Q. What is the role of 5'-deoxycytidine in DNA synthesis and repair, and how can its incorporation be experimentally validated?

this compound serves as a precursor for deoxycytidine triphosphate (dCTP), a critical substrate for DNA polymerases during replication and repair. Methodologically, researchers can trace its incorporation using isotopic labeling (e.g., ³H- or ¹⁴C-labeled this compound) followed by autoradiography or liquid scintillation counting. Alternatively, HPLC coupled with mass spectrometry (MS) can quantify dCTP pools in cells treated with this compound analogs .

Q. What analytical techniques are recommended for quantifying this compound and its derivatives in biological samples?

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is optimal for detecting oxidative derivatives like 5-hydroxy-2'-deoxycytidine (oh5dC) at sensitivities as low as 50 fmol. For structural confirmation, tandem mass spectrometry (MS/MS) provides accurate mass-to-charge ratios and fragmentation patterns, essential for distinguishing isomers (e.g., 5hmdC vs. 5fdC) .

Q. How can oxidative damage to this compound in DNA be measured, and what are the major oxidation products?

Oxidative damage generates products like oh5dC, 5-hydroxy-2'-deoxyuridine (oh5dU), and 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (dUg). These are quantified via enzymatic DNA hydrolysis followed by reversed-phase HPLC-ECD. dUg is non-electroactive but can be dehydrated to oh5dU for detection. Baseline levels in rat tissues range from <0.5 fmol/μg DNA (oh5dU) to 22 fmol/μg DNA (oh5dC in brain) .

Advanced Research Questions

Q. How do conflicting observations about 5-hydroxymethylcytosine (5hmC) depletion in cancers inform experimental design?

While 5hmC is markedly reduced in lung squamous cell carcinomas (5-fold) and brain tumors (30-fold), its levels are independent of IDH1 mutations. Researchers must control for cell proliferation rates, as 5hmC depletion correlates strongly with proliferation status. Immunohistochemistry (IHC) and LC-MS/MS are recommended for cross-validating tissue-specific 5hmC levels .

Q. What experimental evidence supports DNA methyltransferase (DNMT) trapping as the primary toxicity mechanism of 5-aza-2'-deoxycytidine (5-azadCyd)?

Using DNMT-knockout embryonic stem cells, studies show mutant cells are resistant to 5-azadCyd toxicity, confirming DNMT binding—not DNA demethylation—is cytotoxic. Researchers should pair 5-azadCyd treatment with DNMT activity assays (e.g., radiolabeled methyl group transfer) and monitor cell viability via MTT or Annexin V staining .

Q. How do interrelationships between 5-methylcytosine (5mC), 5hmC, and other modifications affect experimental interpretation?

Pearson correlation analysis of porcine and rat tissues reveals strong associations between 5hmC and 5-formylcytosine (5fC) (r² = 0.92, p < 0.001). Researchers should use multiplexed LC-MS/MS or antibody-based assays (e.g., dot blot) to profile multiple modifications simultaneously, avoiding single-marker analyses .

Q. What methodological challenges arise when reactivating tumor suppressor genes using 5-azadCyd?

Dose-dependent effects complicate interpretation: low doses (2 µM) may partially demethylate promoters, while higher doses (10 µM) induce cytotoxicity. Optimize treatment duration (e.g., 5 days for NPC cell lines) and validate demethylation via bisulfite sequencing (BGS) or methylation-specific PCR (MSP) .

Q. How does the stability of this compound derivatives vary under different experimental conditions?

Thermochemical data show deoxycytidine 5'-monophosphate has a proton affinity of 233.3 kcal/mol. Collision-induced dissociation (CID) with argon gas increases effective temperature (Teff) by 15% compared to helium. Stabilize derivatives in buffered solutions (pH 7.4) at −80°C to prevent degradation .

Q. How do tissue-specific differences in DNA modification patterns impact comparative studies?

In Purkinje neurons, 5hmdC constitutes 0.6% of total nucleotides—10-fold higher than in cancer cell lines. Use tissue-specific controls (e.g., normal brain vs. glioblastoma) and normalize data to total cytosine content via UV spectrophotometry or MS .

Q. What strategies mitigate off-target effects when using this compound analogs in epigenetic studies?

Co-treatment with cytidine deaminase inhibitors (e.g., tetrahydrouridine) prevents metabolic conversion to uridine analogs. Validate specificity via CRISPR/Cas9-mediated knockout of target genes and genome-wide methylation arrays (e.g., Illumina Infinium) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.